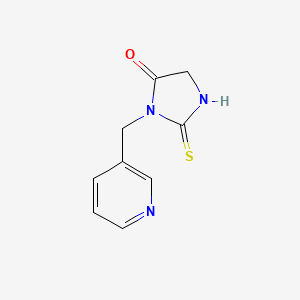
3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one is a heterocyclic compound that features a pyridine ring attached to a tetrahydroimidazole ring with a thioxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of a pyridine derivative to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one: Unique due to its specific combination of pyridine and imidazole rings with a thioxo group.
Pyridine derivatives: Similar in structure but may lack the imidazole ring or thioxo group.
Imidazole derivatives: Similar in structure but may lack the pyridine ring or thioxo group.
Uniqueness
The uniqueness of this compound lies in its ability to combine the properties of both pyridine and imidazole rings, along with the reactivity of the thioxo group
Propiedades
IUPAC Name |
3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-8-5-11-9(14)12(8)6-7-2-1-3-10-4-7/h1-4H,5-6H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNYMBJPMOSVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)N1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
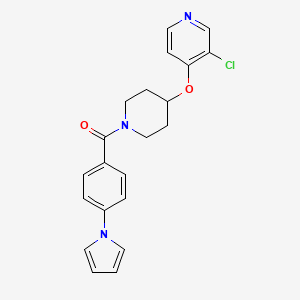
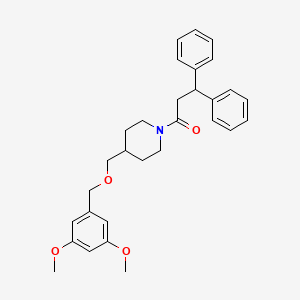
![4-(benzenesulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B2479614.png)
![2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2479615.png)
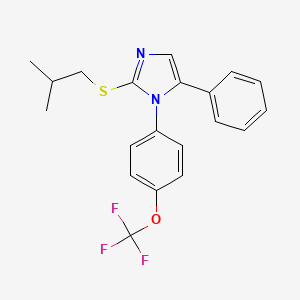
![6-(2H-1,3-benzodioxol-5-yl)-3-{[(2-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2479618.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2479619.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-propoxyphenyl)propanamide](/img/structure/B2479621.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2479622.png)
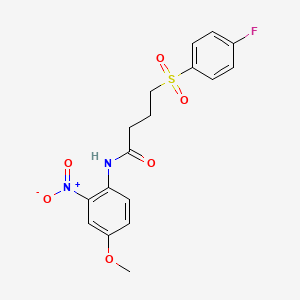
![N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2479626.png)
![1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2479629.png)
![methyl 3-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2479631.png)
![4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B2479632.png)
